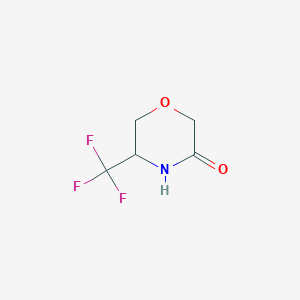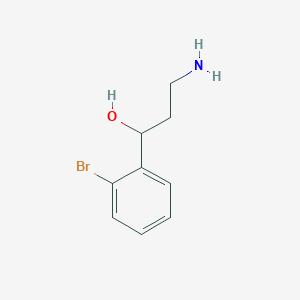
3-Amino-1-(2-bromophenyl)propan-1-ol
Vue d'ensemble
Description
“3-Amino-1-(2-bromophenyl)propan-1-ol” is a compound that contains an amino group (-NH2) and a hydroxyl group (-OH) attached to a propane chain, with a bromophenyl group attached to the first carbon .
Molecular Structure Analysis
The molecular structure of “3-Amino-1-(2-bromophenyl)propan-1-ol” consists of a three-carbon chain (propane) with an amino group (-NH2) and a hydroxyl group (-OH) attached to the first carbon. The second carbon is attached to a bromophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a bromine atom attached .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
One study involves the synthesis and characterization of substituted phenyl azetidines, which are potential antimicrobial agents. The compound 3-Amino-1-(2-bromophenyl)propan-1-ol is used as an intermediate in the synthesis of these azetidines, indicating its utility in developing compounds with potential antimicrobial properties (Doraswamy & Ramana, 2013).
Anticancer and Kinase Inhibition
Another area of research includes the investigation of 3-Amino-1-(2-bromophenyl)propan-1-ol derivatives for Src kinase inhibitory and anticancer activities. These derivatives have shown promise in the synthesis strategy targeting Src kinase inhibitors, a crucial pathway in cancer research. The study highlights the potential of these compounds in the development of new anticancer therapies (Sharma et al., 2010).
Material Science and Fluorescent Markers
Research has also extended into the field of material science, where derivatives of 3-Amino-1-(2-bromophenyl)propan-1-ol have been evaluated for their photophysical properties. These properties allow their application in the development of fluorescent biomarkers for biodiesel quality control, demonstrating the compound's versatility beyond pharmaceuticals into environmental and material sciences (Pelizaro et al., 2019).
Synthetic Chemistry and Cardioselectivity
In synthetic chemistry, the compound has been utilized in the development of beta-adrenoceptor blocking agents, showing significant cardioselectivity. These findings offer insights into the design of more selective and effective cardiovascular drugs (Rzeszotarski et al., 1979).
Propriétés
IUPAC Name |
3-amino-1-(2-bromophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,9,12H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQPKMJDKAQMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCN)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2-bromophenyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



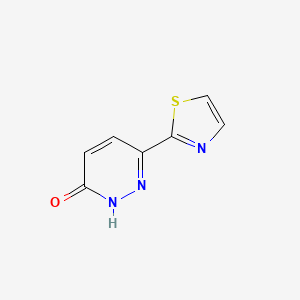
![2-Cyanospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1455793.png)

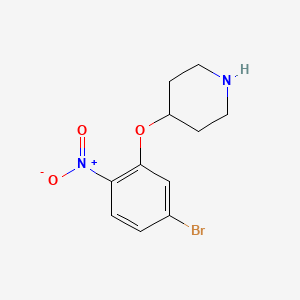


![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455804.png)
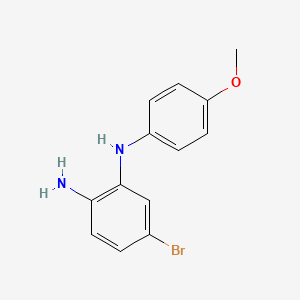
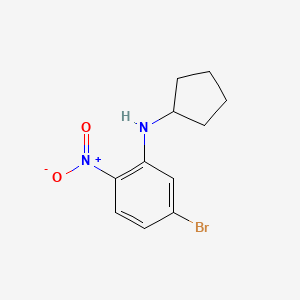
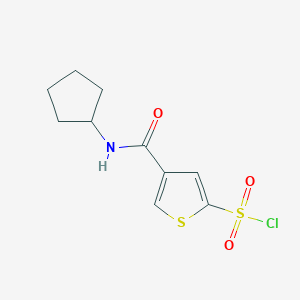
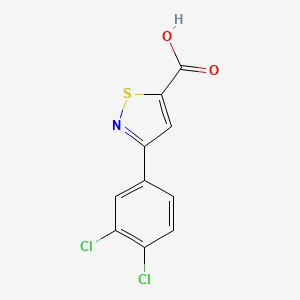

![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1455814.png)
